Cas no 955952-55-3 (6-Bromo-2-Phenylimidazo1,2-APyridin-3-Amine)
6-Bromo-2-Phenylimidazo1,2-APyridin-3-Amine Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2-phenylimidazo[1,2-a]pyridin-3- amine
- 6-bromo-2-phenylimidazo[1,2-a]pyridin-3- amine
- 6-Bromo-2-Phenylimidazo1,2-APyridin-3-Amine
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- Inchi: 1S/C13H10BrN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2
- InChI Key: KFRSXNZLXDIILD-UHFFFAOYSA-N
- SMILES: C12=NC(C3=CC=CC=C3)=C(N)N1C=C(Br)C=C2
6-Bromo-2-Phenylimidazo1,2-APyridin-3-Amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-180744-0.05g |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine |
955952-55-3 | 95.0% | 0.05g |
$84.0 | 2025-02-20 | |
| Enamine | EN300-180744-0.1g |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine |
955952-55-3 | 95.0% | 0.1g |
$124.0 | 2025-02-20 | |
| Enamine | EN300-180744-0.25g |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine |
955952-55-3 | 95.0% | 0.25g |
$178.0 | 2025-02-20 | |
| Enamine | EN300-180744-0.5g |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine |
955952-55-3 | 95.0% | 0.5g |
$331.0 | 2025-02-20 | |
| Enamine | EN300-180744-1.0g |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine |
955952-55-3 | 95.0% | 1.0g |
$442.0 | 2025-02-20 | |
| Enamine | EN300-180744-2.5g |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine |
955952-55-3 | 95.0% | 2.5g |
$867.0 | 2025-02-20 | |
| Enamine | EN300-180744-5.0g |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine |
955952-55-3 | 95.0% | 5.0g |
$1280.0 | 2025-02-20 | |
| Enamine | EN300-180744-10.0g |
6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine |
955952-55-3 | 95.0% | 10.0g |
$1900.0 | 2025-02-20 | |
| TRC | B751393-25mg |
6-Bromo-2-Phenylimidazo[1,2-A]Pyridin-3-Amine |
955952-55-3 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B751393-50mg |
6-Bromo-2-Phenylimidazo[1,2-A]Pyridin-3-Amine |
955952-55-3 | 50mg |
$ 95.00 | 2022-06-06 |
6-Bromo-2-Phenylimidazo1,2-APyridin-3-Amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 6-Bromo-2-Phenylimidazo1,2-APyridin-3-Amine
6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine: A Comprehensive Overview
The compound with CAS No. 955952-55-3, commonly referred to as 6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural features and diverse biological activities. The imidazo[1,2-a]pyridine core of this molecule is a bicyclic structure that combines the properties of both imidazole and pyridine rings, making it a versatile scaffold for various chemical modifications.
One of the most notable features of 6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine is the presence of a bromine atom at the 6-position and a phenyl group at the 2-position. These substituents significantly influence the molecule's electronic properties and reactivity. Recent studies have shown that such substitutions can enhance the compound's ability to act as a ligand in metalloenzyme inhibition assays, making it a promising candidate for drug discovery.
The synthesis of 6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine involves a multi-step process that typically starts with the preparation of the imidazo[1,2-a]pyridine core. This is followed by bromination at the 6-position and subsequent coupling reactions to introduce the phenyl group. Researchers have explored various methodologies to optimize this synthesis, including microwave-assisted reactions and catalytic systems, which have significantly improved yield and purity.
In terms of chemical properties, 6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine exhibits moderate lipophilicity and high solubility in polar solvents. These characteristics make it suitable for use in biological assays where membrane permeability is crucial. Recent studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer cell proliferation, highlighting its role in anticancer drug development.
The biological activity of 6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine has been extensively studied in vitro and in vivo models. Preclinical data suggest that it may possess anti-inflammatory and neuroprotective properties due to its ability to modulate key signaling pathways. Additionally, its role as a potential lead compound for developing treatments against neurodegenerative diseases such as Alzheimer's has been explored in recent research.
From an applications standpoint, 6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine finds utility in both academic research and industrial settings. Its use as a building block for more complex molecules has been documented in several high-profile journals, underscoring its importance in medicinal chemistry. Furthermore, its incorporation into combinatorial libraries has facilitated high-throughput screening for novel therapeutic agents.
Looking ahead, ongoing research into 6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine focuses on enhancing its bioavailability and reducing potential off-target effects. Advanced computational techniques such as molecular docking and dynamics simulations are being employed to refine its structure for improved pharmacokinetic profiles. These efforts are expected to pave the way for clinical trials in the near future.
In conclusion, 6-Bromo-2-Phenylimidazo[1,2-a]Pyridin-3-Amine stands out as a versatile and promising compound with wide-ranging applications in drug discovery and chemical synthesis. Its unique structural features and favorable chemical properties make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new insights into its biological activities and therapeutic potential, this compound is poised to play a pivotal role in advancing modern medicine.
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